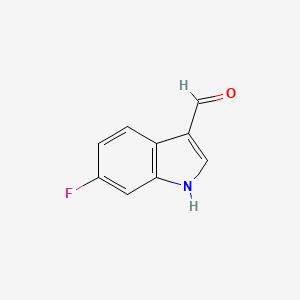
6-Fluoroindole-3-carboxaldehyde
説明
6-Fluoroindole-3-carboxaldehyde is a chemical compound with the molecular formula C9H6FNO. It is an important intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . The compound is characterized by the presence of a fluorine atom at the 6th position of the indole ring and an aldehyde group at the 3rd position, making it a valuable building block in various chemical reactions.
作用機序
Target of Action
6-Fluoroindole-3-carboxaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . .
Mode of Action
It’s known to be an important intermediate in organic synthesis
Biochemical Pathways
It’s known that some fluorinated heterocycles can significantly affect anticancer and antimicrobial activities .
Pharmacokinetics
It’s soluble in methanol , which could potentially influence its bioavailability.
Result of Action
The glyoxylamide-based 6-fluoroindole derivative demonstrated cytotoxicity against a panel of human cancer cell lines . Treatment with this compound led to enhanced levels of cleaved PARP1, indicating that it induced apoptosis in PC-3 cells .
Action Environment
It’s recommended to be stored in a freezer, under -20°c, in a cool, dry, and well-ventilated place , suggesting that temperature and humidity could affect its stability.
生化学分析
Biochemical Properties
6-Fluoroindole-3-carboxaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves the formation of covalent bonds, which can lead to changes in protein structure and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, it has been observed to alter the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain kinases, which are crucial for cell signaling. This inhibition can result in altered gene expression and subsequent changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-cancer activity. At high doses, it can cause toxic or adverse effects, including organ damage and altered metabolic function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux by altering the levels of key metabolites. For instance, it has been shown to influence the kynurenine pathway, which is involved in tryptophan metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s solubility in methanol facilitates its transport across cell membranes, allowing it to reach its target sites within the cell .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or nucleus. This localization is crucial for its role in modulating cellular processes and biochemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroindole-3-carboxaldehyde typically involves the fluorination of indole derivatives followed by formylation. One common method includes the reaction of 6-fluoroindole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3rd position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 6-Fluoroindole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products:
Oxidation: 6-Fluoroindole-3-carboxylic acid
Reduction: 6-Fluoroindole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
科学的研究の応用
6-Fluoroindole-3-carboxaldehyde is widely used in scientific research due to its versatility:
類似化合物との比較
Indole-3-carboxaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
5-Fluoroindole-3-carboxaldehyde: Fluorine atom at the 5th position, which may alter its reactivity and biological activity.
6-Chloroindole-3-carboxaldehyde: Chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness: 6-Fluoroindole-3-carboxaldehyde is unique due to the presence of the fluorine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable intermediate in various applications .
特性
IUPAC Name |
6-fluoro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCYUOSLRVAKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294524 | |
| Record name | 6-Fluoroindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2795-41-7 | |
| Record name | 2795-41-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Fluoroindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoroindole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


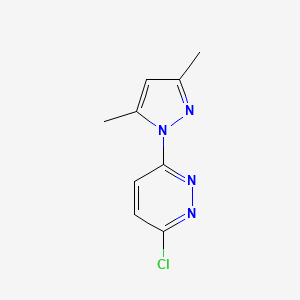
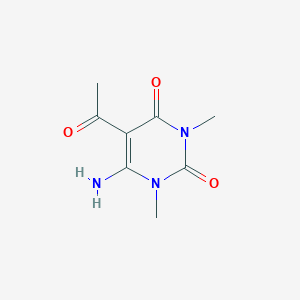
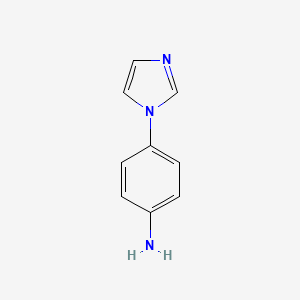
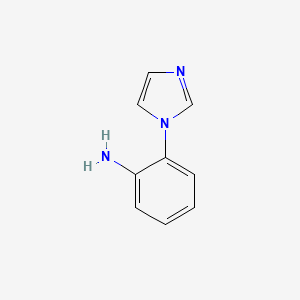
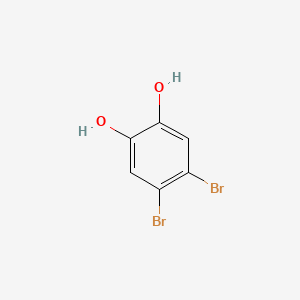

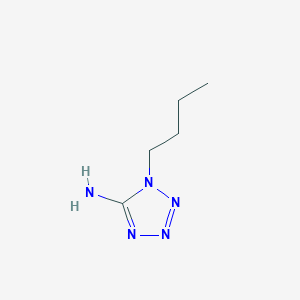
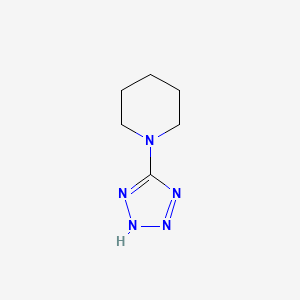
![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)
![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)
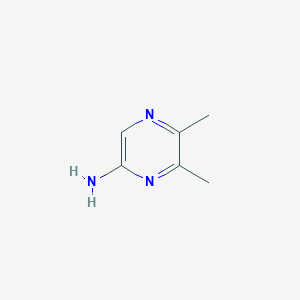


![1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B1296109.png)
